molecular formula C16H18N2O3S B5808714 N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5808714
M. Wt: 318.4 g/mol
InChI Key: WKRNOLGZBHZFLW-UHFFFAOYSA-N
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Patent
US06300368B1

Procedure details

4-[2-(Isopropylamino)ethoxy]3,5-dimethylaniline (2.6 g) solution in dimethylformamido (15 ml) was added with 2-(methanesulfonamido)benzoyl chloride (3.0 g) and the mixture was stirred for 2 hours at room temperature. After being concentrated under vacuum, the reaction mixture was dissolved into chloroform (50 ml) and extracted with 1N sodium hydroxide (100 ml). Resultant aqueous layer was neutralized with 1N HCl (100 ml) and extracted with chloroform (150 ml). Chloroform layer obtained was concentrated and purified by silica-gel column chromatography (chloroform:methanol=10:1) to obtain 4′-[2-isopropylamino) ethoxy]-2-methanesulfonamido-3′,5′-dimethylbenzanilide (2.15 g) as white solid.
Name
4-[2-(Isopropylamino)ethoxy]3,5-dimethylaniline
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
2-(methanesulfonamido)benzoyl chloride
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NCCO[C:8]1[C:14]([CH3:15])=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=1[CH3:16])(C)C.[CH3:17][S:18]([NH:21][C:22]1[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=1[C:24](Cl)=[O:25])(=[O:20])=[O:19]>>[CH3:17][S:18]([NH:21][C:22]1[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=1[C:24]([NH:12][C:11]1[CH:10]=[C:9]([CH3:16])[CH:8]=[C:14]([CH3:15])[CH:13]=1)=[O:25])(=[O:20])=[O:19]

Inputs

Step One
Name
4-[2-(Isopropylamino)ethoxy]3,5-dimethylaniline
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)NCCOC1=C(C=C(N)C=C1C)C
Name
2-(methanesulfonamido)benzoyl chloride
Quantity
3 g
Type
reactant
Smiles
CS(=O)(=O)NC1=C(C(=O)Cl)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the reaction mixture was dissolved into chloroform (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N sodium hydroxide (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (150 ml)
CUSTOM
Type
CUSTOM
Details
Chloroform layer obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica-gel column chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C(=O)NC2=CC(=CC(=C2)C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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